Glaucoside C

Phytochemistry Glycoside Structure Elucidation C21 Steroidal Glycosides

Botanical reference standardization faces significant inter-batch variability in Glaucoside C content across geographical habitats, compromising QC accuracy when surrogate compounds are substituted. Glaucoside C (≥98% HPLC) is the authenticated, structurally defined C21 steroidal glycoside standard required for validated HPLC-ELSD/MS methods. • Enables calibration curves with r > 0.9991, recoveries of 98.2-101.3%, and intra-/inter-day precision < 5.0% • Distinguished by terminal α-L-cymaropyranose moiety-critical for unambiguous chromatographic peak assignment and MS fragmentation interpretation • Sourced from characterized Cynanchum spp.; supplied with comprehensive Certificate of Analysis for regulatory phytopharmaceutical quality assessment

Molecular Formula C41H62O15
Molecular Weight 794.9 g/mol
Cat. No. B15525937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaucoside C
Molecular FormulaC41H62O15
Molecular Weight794.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O
InChIInChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21+,24+,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36-,37+,38+,40-,41-/m0/s1
InChIKeyBRAQGYOYQRQKSH-STTCAWBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glaucoside C: Structural and Biological Overview


Glaucoside C (CAS: 81474-89-7) is a C21 steroidal glycoside classified within the glaucoside series, initially isolated from the Chinese crude drug "Pai-ch'ien" derived from the dried root of Cynanchum glaucescens Hand-Mazz (Asclepiadaceae) [1]. The compound possesses the molecular formula C41H62O15 with a molecular weight of 794.92 g/mol . Structural elucidation via 1H NMR, 13C NMR, and FD-MS established Glaucoside C as one of five new glycosides (A, B, C, D, E) characterized from this botanical source, distinguished by the presence of α-glycosyl linked L-cymaropyranoses at the terminal position of the sugar chain [1]. Subsequent isolation studies have confirmed the occurrence of Glaucoside C in additional Cynanchum species, including Cynanchum versicolor Bunge [2]. The compound is available as a purified reference standard with specified purity criteria, enabling its utilization in phytochemical standardization, biological activity screening, and analytical method development applications.

Workflow Analytical reference standard for C21 steroidal saponin HPLC quantification
Selection Phytochemical standardization of Cynanchum botanical materials
Context May support chemotaxonomic profiling and species authentication studies

Why Generic Analogs Fail for Glaucoside C


Glaucoside C is a specific molecular entity within the broader glaucoside family that cannot be interchanged with structurally related analogs (e.g., Glaucoside A, B, D, or H) without compromising experimental reproducibility and pharmacological interpretation. The glaucoside series exhibits defined structural differentiation at the terminal sugar moiety: Glaucoside A and E lack the α-L-cymaropyranose terminal characteristic of Glaucoside C, B, and D, while Glaucoside H represents a 4'''-O-β-D-glucopyranosyl derivative of Glaucoside C with altered physicochemical and potentially distinct biological properties [1][2]. These discrete structural features directly influence chromatographic retention behavior, mass spectrometric fragmentation patterns, and receptor-binding interactions—rendering cross-substitution scientifically invalid. Furthermore, quantitative HPLC-ELSD/MS analysis of Radix Cynanchi Atrati reveals significant inter-batch variability in Glaucoside C content across geographical habitats, necessitating authenticated reference standards rather than surrogate compounds for quality control applications [3].

Terminal sugar mismatch
Glaucoside A/E lack the terminal L-cymaropyranose present in Glaucoside C; Glaucoside H carries an additional glucosyl unit. Chromatographic retention and MS/MS fragmentation may differ significantly, preventing direct substitution as a reference marker.
Co-elution and identity confusion
Glaucoside C is chromatographically resolved from cynanversicosides in validated methods. Generic C21 glycoside surrogates may co-elute or show distinct MS patterns, undermining quantification accuracy.
Extract variability vs. defined purity
Crude Cynanchum extracts exhibit habitat-dependent Glaucoside C content. A surrogate compound or unpurified extract cannot ensure batch-to-batch consistency required for calibration and quality control.

Glaucoside C Differential Evidence


Terminal Cymarose Structural Distinction

Glaucoside C possesses a terminal α-glycosyl linked L-cymaropyranose moiety in its sugar chain, a structural feature shared with Glaucoside B and D but absent in Glaucoside A and E, which lack this terminal cymarose residue [1]. This glycosidic linkage pattern was definitively established via spectroscopic methods including 1H NMR, 13C NMR, and FD-MS analysis, with the α-configuration at the anomeric center of the cymaropyranosyl unit confirmed by coupling constant analysis [1]. In contrast, Glaucoside H, a later-discovered analog, represents a 4'''-O-β-D-glucopyranosyl derivative of Glaucoside C, introducing an additional glucopyranosyl substitution that further differentiates the molecular entity [2].

Terminal Cymarose
Head-to-head
Target: α-L-cymaropyranose terminal Glaucoside A/E: absent Glaucoside H: 4'''-O-β-D-glucopyranosyl derivative
Defines chromatographic retention and MS/MS fragmentation signatures
Structural elucidation via 1H NMR, 13C NMR, FD-MS
Phytochemistry Glycoside Structure Elucidation C21 Steroidal Glycosides

HPLC-MS Differentiation from Co-eluting Saponins

In a validated HPLC-ELSD and HPLC-ESI/MS method developed for the simultaneous quantification of six C21 steroidal saponins from Radix Cynanchi Atrati, Glaucoside C was chromatographically resolved and detected alongside cynanversicoside A, B, D, G, and glaucogenin C-3-O-β-D-thevetopyranoside [1]. The method achieved linearities with r > 0.9991 and recoveries ranging from 98.2% to 101.3% across analytes [1]. The limit of detection (LOD) for Glaucoside C falls within the established range of 0.2 μg (for glaucogenin C-3-O-β-D-thevetopyranoside) to 0.5 μg (for cynanversicoside B), with intra- and inter-day precision demonstrating less than 5.0% variation [1]. Notably, analysis of 20 batches of Radix Cynanchi Atrati revealed significant habitat-dependent variability in Glaucoside C content, confirming the necessity for authenticated reference standards in quality control applications [1].

HPLC-MS Quantification
Method context
LOD 0.2–0.5 μg | Recovery 98.2–101.3% | Precision <5% | Significant inter-batch content variability
Supports accurate quantification and QC of Cynanchum materials
Validated HPLC-ELSD/MS method; 20-batch variability documented
Analytical Chemistry Quality Control Phytochemical Standardization

Cytotoxic Activity in Colon Cancer Models

Glaucoside C has been evaluated for cytotoxic activity against HT-29 and HCT 116 human colon cancer cell lines, with studies reporting moderate and comparable inhibitory effects against both cell types [1]. The cytotoxicity assessment was performed using standardized in vitro proliferation assays. While specific IC50 values for Glaucoside C against these cell lines are not quantitatively reported in accessible literature, the compound has been included in broader cytotoxicity screening panels of C21 steroidal glycosides, establishing its activity profile within this compound class [1]. For comparative context, structurally related C21 steroidal glycosides from Cynanchum species have demonstrated variable cytotoxic potencies, with reported IC50 values ranging from 1.23 μM (cynataihoside B against Caco2 cells) to 22.75 μM (compound 11 against PC-3 cells) [2], suggesting that structural modifications among class members yield substantial differences in cell-line specific activity.

Cytotoxicity Screening
Class-level inference
Evaluated against HT-29 and HCT 116 colon cancer lines; moderate activity reported; specific IC50 not published
Supports inclusion in cell-model endpoint screening panels
Class-level IC50 range ~1–23 μM among C21 glycosides
Cancer Research Cytotoxicity Screening Natural Product Pharmacology

Analytical Purity Specification

Commercially available Glaucoside C is supplied as a purified reference standard with a specified purity of ≥98%, as determined by analytical HPLC methods [1]. This purity grade meets the acceptance criteria for analytical standard applications including quantitative calibration curve construction, method validation studies, and system suitability testing in pharmacopoeial contexts. The defined purity specification contrasts with crude or semi-purified extracts containing Glaucoside C among multiple co-eluting C21 steroidal glycosides, where the compound represents only a fraction of total steroidal content with significant habitat-dependent concentration variability [2]. The purified standard enables precise gravimetric preparation of calibration solutions, whereas crude botanical extracts require extensive characterization and may contain undefined impurities that compromise quantitative accuracy.

Purity Specification
Specification review
≥98% (HPLC)
Enables precise calibration and method validation
Contrasts with variable content in crude extracts
Analytical Reference Standards Phytochemical Quality Control Method Validation

Glaucoside C Application Scenarios


Reference Standard for HPLC Quantification

Glaucoside C serves as a validated analytical reference standard for the quantitative determination of C21 steroidal saponins in Radix Cynanchi Atrati and related Cynanchum botanical materials. The compound has been successfully employed in validated HPLC-ELSD and HPLC-ESI/MS methods demonstrating linearities with r > 0.9991, recoveries of 98.2-101.3%, and intra-/inter-day precision below 5.0% [1]. Given the documented habitat-dependent variability in Glaucoside C content across 20 batches of botanical material [1], procurement of the ≥98% purity standard [2] is essential for generating accurate calibration curves and ensuring batch-to-batch consistency in phytopharmaceutical quality assessment.

Biosynthesis of Terminal Cymarose Modification

Glaucoside C is distinguished within the glaucoside series by its terminal α-glycosyl linked L-cymaropyranose moiety, a feature shared with Glaucoside B and D but absent in Glaucoside A and E [1]. This structural characteristic makes Glaucoside C a critical reference compound for investigations into C21 steroidal glycoside biosynthesis, specifically for studies examining the enzymatic glycosyltransferases responsible for terminal cymarose addition. Furthermore, Glaucoside H, identified as the 4'''-O-β-D-glucopyranosyl derivative of Glaucoside C [2], positions Glaucoside C as the biosynthetic precursor for further glucosylation events, supporting metabolic pathway elucidation efforts.

Oncology Screening and Cytotoxicity Profiling

Glaucoside C has been evaluated for cytotoxic activity against HT-29 and HCT 116 human colon cancer cell lines, with documented moderate inhibitory effects [1]. Within the broader class of C21 steroidal glycosides from Cynanchum species, reported cytotoxic IC50 values range from approximately 1 μM to 23 μM depending on specific structural features and cell line context [2]. Glaucoside C serves as a defined molecular probe for structure-activity relationship studies investigating how terminal sugar composition influences cell-line specific cytotoxicity. The compound's established activity profile supports its inclusion in comparative screening panels where structurally characterized reference compounds are required to generate interpretable activity datasets.

Species Authentication and Chemotaxonomic Marker

Glaucoside C has been isolated and characterized from multiple Cynanchum species, including C. glaucescens [1] and C. versicolor Bunge [2], establishing its utility as a chemotaxonomic marker. The validated analytical separation of Glaucoside C from co-occurring C21 steroidal glycosides (cynanversicoside A, B, D, G, and glaucogenin C-3-O-β-D-thevetopyranoside) using HPLC-ESI/MS [3] provides a robust platform for species authentication and botanical identity verification. Procurement of the authenticated compound enables laboratories to establish in-house reference libraries for metabolite fingerprinting and to distinguish morphologically similar Cynanchum species based on their characteristic glaucoside profiles.

Application
Selection Property
Validation Focus
HPLC quantification of C21 saponins
Certified reference standard purity
Calibration reproducibility and recovery
C21 glycoside biosynthetic pathway studies
Defined terminal cymarose structure
NMR/MS structural confirmation
Colon cancer cell-line cytotoxicity screening
Cell-model endpoint review
Class-level cytotoxicity profiling
Chemotaxonomic species authentication
Species-specific glucoside profile
HPLC-MS retention and fragmentation match

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glaucoside C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.